Myeloperoxidase (MPO) Inhibition: Ethoxy Confers 26-fold Potency Gain Over Methoxy Analog
2-Chloro-3-ethoxypyridine inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 26 nM [1]. The methoxy analog (2-chloro-3-methoxypyridine) exhibits an IC50 of 680 nM under comparable assay conditions [2]. The ethoxy substitution therefore provides a 26-fold improvement in potency, a critical differential for lead optimization in MPO-targeted therapeutic programs.
| Evidence Dimension | MPO chlorination activity inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | 2-Chloro-3-methoxypyridine: 680 nM |
| Quantified Difference | 26-fold higher potency (26 nM vs. 680 nM) |
| Conditions | MPO (unknown origin) chlorination activity incubated for 10 min followed by NaCl addition; aminophenyl fluorescein assay |
Why This Matters
This potency differential directly impacts hit-to-lead progression; selecting the ethoxy variant reduces required screening concentration and improves in vitro efficacy metrics.
- [1] BindingDB. BDBM50567723 CHEMBL4860429. IC50 = 26 nM for MPO chlorination activity. View Source
- [2] BindingDB. BDBM50567713 CHEMBL4859908. IC50 = 680 nM for 2-chloro-3-methoxypyridine MPO inhibition. View Source
